Cas no 1488051-94-0 (1-(but-3-yn-1-yl)-4-nitrobenzene)

1-(But-3-yn-1-yl)-4-nitrobenzene is a nitro-substituted aromatic compound featuring an alkyne functional group, making it a versatile intermediate in organic synthesis. Its structure combines the reactivity of a terminal alkyne with the electron-withdrawing properties of a nitro group, enabling applications in cross-coupling reactions, click chemistry, and the synthesis of more complex heterocyclic systems. The compound’s well-defined reactivity profile allows for selective modifications, facilitating the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its stability under standard conditions ensures ease of handling, while the nitro group enhances its utility in further functionalization. This compound is particularly valuable in research and industrial settings requiring precise molecular transformations.
1-(but-3-yn-1-yl)-4-nitrobenzene structure
1488051-94-0 structure
Product name:1-(but-3-yn-1-yl)-4-nitrobenzene
CAS No:1488051-94-0
MF:C10H9NO2
MW:175.183962583542
CID:6055381
PubChem ID:57298613

1-(but-3-yn-1-yl)-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(but-3-yn-1-yl)-4-nitrobenzene
    • Benzene, 1-(3-butyn-1-yl)-4-nitro-
    • 1488051-94-0
    • EN300-1840153
    • Inchi: 1S/C10H9NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h1,5-8H,3-4H2
    • InChI Key: IYHYWKQTKQNJKE-UHFFFAOYSA-N
    • SMILES: C1(CCC#C)=CC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 175.063328530g/mol
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8Ų
  • XLogP3: 3.1

1-(but-3-yn-1-yl)-4-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840153-0.05g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
0.05g
$983.0 2023-09-19
Enamine
EN300-1840153-1.0g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
1g
$1172.0 2023-06-02
Enamine
EN300-1840153-10.0g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
10g
$5037.0 2023-06-02
Enamine
EN300-1840153-5g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
5g
$3396.0 2023-09-19
Enamine
EN300-1840153-5.0g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
5g
$3396.0 2023-06-02
Enamine
EN300-1840153-0.5g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
0.5g
$1124.0 2023-09-19
Enamine
EN300-1840153-2.5g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
2.5g
$2295.0 2023-09-19
Enamine
EN300-1840153-1g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
1g
$1172.0 2023-09-19
Enamine
EN300-1840153-0.1g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
0.1g
$1031.0 2023-09-19
Enamine
EN300-1840153-0.25g
1-(but-3-yn-1-yl)-4-nitrobenzene
1488051-94-0
0.25g
$1078.0 2023-09-19

Additional information on 1-(but-3-yn-1-yl)-4-nitrobenzene

Comprehensive Overview of 1-(but-3-yn-1-yl)-4-nitrobenzene (CAS No. 1488051-94-0): Properties, Applications, and Industry Insights

1-(but-3-yn-1-yl)-4-nitrobenzene (CAS No. 1488051-94-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This nitro-substituted benzene derivative, featuring an alkyne functional group, is widely utilized in pharmaceutical research, material science, and synthetic chemistry. Its molecular formula, C10H9NO2, and distinct properties make it a valuable intermediate for advanced chemical synthesis.

The growing interest in 1-(but-3-yn-1-yl)-4-nitrobenzene aligns with the increasing demand for high-performance organic intermediates in drug discovery and material innovation. Researchers are particularly intrigued by its potential in click chemistry reactions, where the alkyne moiety enables efficient coupling with azides—a technique widely adopted in bioconjugation and polymer science. This compound’s relevance is further highlighted by its role in developing novel agrochemicals and functional materials, addressing sustainability challenges in modern industries.

From a structural perspective, 1-(but-3-yn-1-yl)-4-nitrobenzene combines a nitro-aromatic core with a terminal alkyne, offering dual reactivity. The nitro group facilitates electrophilic substitutions, while the alkyne serves as a robust handle for cross-coupling reactions. Such features have made it a focal point in studies exploring catalysis optimization and green chemistry—topics frequently searched by professionals seeking eco-friendly synthetic routes. Recent publications emphasize its utility in metal-organic frameworks (MOFs) and photocatalysis, aligning with trends in renewable energy and carbon-neutral technologies.

In the pharmaceutical sector, derivatives of 1-(but-3-yn-1-yl)-4-nitrobenzene are investigated for their bioactive potential, particularly in designing enzyme inhibitors and antimicrobial agents. The compound’s ability to undergo selective functionalization has spurred innovations in targeted drug delivery systems, a hot topic in precision medicine. Additionally, its thermal stability and solubility profile make it suitable for high-throughput screening platforms, addressing the industry’s need for scalable solutions.

Market trends indicate a rising demand for custom synthesis of nitro-alkyne hybrids, driven by their adaptability in smart materials and electronic devices. As industries pivot toward sustainable practices, the compound’s role in biodegradable polymers and energy storage systems has become a key area of exploration. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure its purity, reflecting stringent quality standards in research and production.

Looking ahead, 1-(but-3-yn-1-yl)-4-nitrobenzene is poised to play a pivotal role in advancing molecular engineering and industrial biotechnology. Its compatibility with emerging technologies, such as flow chemistry and AI-driven molecular design, underscores its future-proof potential. For researchers and manufacturers, understanding its synthesis protocols and safety profiles remains critical—a topic often queried in academic and professional forums.

In summary, 1-(but-3-yn-1-yl)-4-nitrobenzene (CAS No. 1488051-94-0) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, from drug development to advanced materials, position it as a compound of enduring relevance in science and industry.

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